molecular formula C11H12BrNO B151684 (4-Bromophenyl)(pyrrolidin-1-yl)methanone CAS No. 5543-27-1

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B151684
CAS No.: 5543-27-1
M. Wt: 254.12 g/mol
InChI Key: HVTDUODOHGNXMJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H12BrNO. It is a white to off-white solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a bromophenyl group and a pyrrolidinyl group attached to a methanone core.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various enzymes and receptors

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group could potentially interact with aromatic residues in the target protein, while the pyrrolidin-1-yl group could form hydrogen bonds with polar residues .

Biochemical Pathways

Compounds with similar structures have been reported to influence various cellular processes, including signal transduction, cell proliferation, and apoptosis

Pharmacokinetics

The compound’s molecular weight (25413 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiproliferative, antimalarial, and antileishmanial effects

Action Environment

The action of (4-Bromophenyl)(pyrrolidin-1-yl)methanone may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s stability and efficacy could potentially be affected by changes in temperature or pH . Additionally, the presence of other molecules could influence the compound’s binding to its targets, thereby affecting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

Major Products

Scientific Research Applications

(4-Bromophenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(pyrrolidin-1-yl)methanol: A reduced form of (4-Bromophenyl)(pyrrolidin-1-yl)methanone with similar structural features but different chemical properties.

    (4-Bromophenyl)(pyrrolidin-1-yl)ethanone: A structurally related compound with an ethanone core instead of a methanone core.

    (4-Bromophenyl)(pyrrolidin-1-yl)propanone: Another related compound with a propanone core.

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and a pyrrolidinyl group attached to a methanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTDUODOHGNXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356111
Record name (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-27-1
Record name (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzoyl chloride (3 g, 13.7 mmol)) in dichloromethane (25 mL) was cooled to 0° C. and treated with pyrrolidine (2.5 mL, 30.3 mmol) and triethylamine (2 mL, 14.4 mmol). The mixture was warmed to ambient temperature over 3 hours and concentrated. The residue was purified by flash chromatography on silica gel using 10-60% hexane/ethyl acetate to provide the title compound (3.1 g, 89%). MS (ESI) m/e 256 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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